molecular formula C8H11N3O4 B11784210 (5-Methylpyridazin-3-yl)methanamine oxalate

(5-Methylpyridazin-3-yl)methanamine oxalate

Cat. No.: B11784210
M. Wt: 213.19 g/mol
InChI Key: UDGMGEQCHVCJDT-UHFFFAOYSA-N
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Description

(5-Methylpyridazin-3-yl)methanamine oxalate is an organic compound that belongs to the class of pyridazines Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridazin-3-yl)methanamine oxalate typically involves the reaction of 5-methylpyridazine with methanamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The oxalate salt is then formed by reacting the resulting amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridazin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

(5-Methylpyridazin-3-yl)methanamine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Methylpyridazin-3-yl)methanamine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyridazin-3-yl)methanamine hydrochloride
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • N-Methyl-1-(2-quinoxalinyl)methanamine oxalate

Uniqueness

(5-Methylpyridazin-3-yl)methanamine oxalate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

(5-methylpyridazin-3-yl)methanamine;oxalic acid

InChI

InChI=1S/C6H9N3.C2H2O4/c1-5-2-6(3-7)9-8-4-5;3-1(4)2(5)6/h2,4H,3,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

UDGMGEQCHVCJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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